molecular formula C7H12O3 B1202943 2-Methoxyethyl methacrylate CAS No. 6976-93-8

2-Methoxyethyl methacrylate

Cat. No.: B1202943
CAS No.: 6976-93-8
M. Wt: 144.17 g/mol
InChI Key: YXYJVFYWCLAXHO-UHFFFAOYSA-N
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Description

2-Methoxyethyl methacrylate is an organic compound with the molecular formula C7H12O3. It is a colorless to almost colorless liquid that is used as a monomer in the production of polymers. This compound is known for its ability to form polymers that are biocompatible and have various industrial applications .

Biochemical Analysis

Biochemical Properties

2-Methoxyethyl methacrylate plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit platelet adhesion, which is crucial for its application in medical devices that come into contact with blood . The interaction with platelet adhesion involves the suppression of protein adsorption on its surface, which is facilitated by the unique interfacial structure of the polymer formed by this compound .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by inhibiting the formation of biofilms, which is essential for maintaining the sterility of medical devices . Additionally, it has been shown to affect cell signaling pathways and gene expression, particularly in the context of its anti-fouling properties . The compound’s ability to reduce protein adsorption and bacterial attachment significantly impacts cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting their function and preventing undesirable interactions. For example, its interaction with water molecules at the polymer surface creates a hydration layer that inhibits protein and platelet adhesion . This hydration layer is crucial for its biocompatibility and anti-thrombogenic properties. Additionally, the compound’s molecular structure allows it to form stable interactions with other molecules, enhancing its effectiveness in various applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the polymer formed by this compound reorganizes at the water interface over time, which enhances its bioinert properties . This reorganization leads to increased stability and prolonged effectiveness in inhibiting platelet adhesion and protein adsorption .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects and maintains its biocompatibility . At higher doses, it can cause adverse effects, including toxicity and changes in cellular function . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and incorporation into polymers . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. Understanding these pathways is crucial for optimizing its use in medical and industrial applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its effectiveness. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell . These interactions ensure that this compound reaches its target sites and exerts its intended effects. Additionally, its distribution within tissues can influence its overall bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications guide its localization, ensuring that it reaches the appropriate sites for optimal activity. This precise localization is essential for its effectiveness in various applications, particularly in medical devices and therapeutic interventions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyethyl methacrylate can be synthesized through the esterification of methacrylic acid with ethylene glycol monomethyl ether. The reaction is typically catalyzed by a small amount of p-toluene sulphonic acid. The water formed during the reaction is removed by azeotropic distillation with benzene. The raw product is then purified by distillation at reduced pressure .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of stabilizers such as hydroquinone is common to prevent premature polymerization during storage and handling .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound) (PMEMA), which is used in various applications.

    Depolymerization: Upon thermal decomposition at temperatures up to 500°C, it primarily undergoes depolymerization to yield the monomer.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxyethyl methacrylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ethylene glycol methyl ether methacrylate
  • Diethylene glycol methyl ether methacrylate
  • Triethylene glycol methyl ether methacrylate
  • Poly(ethylene glycol) methyl ether methacrylate

Comparison: 2-Methoxyethyl methacrylate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Compared to similar compounds, it offers a distinct combination of biocompatibility and mechanical properties, which is particularly valuable in biomedical applications .

Properties

IUPAC Name

2-methoxyethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C7H12O3/c1-6(2)7(8)10-5-4-9-3/h1,4-5H2,2-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YXYJVFYWCLAXHO-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
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Related CAS

26915-72-0, 27987-32-2, 87105-87-1
Record name Polyethylene glycol methyl ether methacrylate
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Record name Ethylene glycol methyl ether methacrylate homopolymer
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Record name Poly(ethylene glycol) methyl ether methacrylate homopolymer
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DSSTOX Substance ID

DTXSID1064538
Record name 2-Methoxyethyl methacrylate
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Molecular Weight

144.17 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS] Clear liquid with a musty odor; [Scientific Polymer Products MSDS]
Record name Poly(ethylene glycol) methyl ether methacrylate
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CAS No.

6976-93-8, 26915-72-0, 27987-32-2
Record name Methoxyethyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester
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Record name 2-Methoxyethyl methacrylate
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-methoxy-
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Record name 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester, homopolymer
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Record name 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester
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Record name 2-Methoxyethyl methacrylate
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Record name 2-methoxyethyl methacrylate
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Record name Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-methoxy
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Synthesis routes and methods

Procedure details

400 g of methyl methacrylate (4 mole), 152 g of ethylene glycol monomethyl ether (2 mole), 2.75 g of KCN (0.5%) and 0.14 g of hydroquinone monomethyl ether (250 ppm) are added to a 1 liter round-bottomed flask. The batch is heated to about 75° C. and the methyl methacrylate/methanol-azeotrope is distilled-off by way of a 1 m vigreux column at 65° C. temperature at the head of the column. After 4 hours, the trans-esterification is completed. After cooling of the flask, the sump is filtered to remove the potassium cyanide, and the filter residue is washed with a little methyl methacrylate. The filtrate is concentrated at 40° C. under a water jet vacuum. A residue of ethylene glycol monomethylether methacrylate of 260 g = 90% results.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Name
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
methyl methacrylate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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